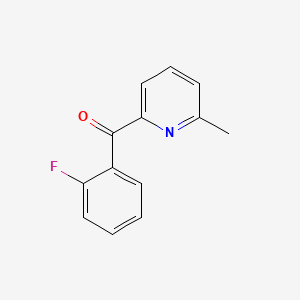

2-(2-Fluorobenzoyl)-6-methylpyridine

Description

2-(2-Fluorobenzoyl)-6-methylpyridine is a substituted pyridine derivative featuring a 2-fluorobenzoyl group at the 2-position and a methyl group at the 6-position of the pyridine ring. The fluorobenzoyl moiety likely enhances electronic properties and steric effects, influencing reactivity and applications in coordination chemistry or medicinal chemistry .

Properties

IUPAC Name |

(2-fluorophenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c1-9-5-4-8-12(15-9)13(16)10-6-2-3-7-11(10)14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBGZFAHPHZNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

The synthesis typically begins with substituted pyridine compounds such as 3-amino-6-picoline, 2-amino-6-picoline, or 2-amino-4-picoline, which serve as core scaffolds for subsequent modifications.

Bromination of Pyridine Derivatives

Bromination is achieved through electrophilic substitution, often utilizing sodium bromide and sodium bromate in an oxygenated environment, or tribromophosphorus under heating conditions:

Denitration and Fluorination

Nitro groups are reduced to amino groups using Raney nickel under hydrogen pressure (~40 psi, 5 hours), followed by fluorination steps.

Electrophilic Fluorination Techniques

Fluorination with Selectfluor®

Fluorination of pyridine derivatives is carried out via electrophilic fluorination using Selectfluor®, a stable fluorinating reagent, under controlled conditions:

| Parameter | Details |

|---|---|

| Solvent | Acetonitrile (MeCN) |

| Temperature | 0°C to room temperature |

| Reagent | Selectfluor® (1.2–2 equivalents) |

| Atmosphere | Argon or nitrogen to prevent side reactions |

This method allows for regioselective fluorination at specific positions on the pyridine ring, such as the 2- or 4-position, depending on the substrate's electronic properties.

Blaz-Schiemann Reaction for Aromatic Fluorination

For aromatic rings like benzoyl groups attached to pyridine, the Blaz-Schiemann reaction is employed:

Aryl diazonium salts are prepared from corresponding anilines, then reacted with fluoroboric acid or sodium tetrafluoroborate under low temperature (-78°C) to yield aryl fluorides .

This process is suitable for introducing fluorine at the aromatic ring adjacent to the pyridine core, forming 2-(2-Fluorobenzoyl)-6-methylpyridine.

Key Process Conditions and Reagents

| Process Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Bromination | NaBr, NaBrO₃, PBr₃ | 110–130°C, oxygenated | Selectivity for desired brominated pyridine |

| Nitro reduction | Raney Ni, H₂ | 25°C, 40 psi, 5 hours | Complete denitration to amines |

| Fluorination | Selectfluor®, acetonitrile | 0°C to room temp | Regioselective fluorination |

| Aromatic fluorination | Sodium tetrafluoroborate | -78°C, in diazonium salt formation | Aromatic fluorination via diazonium intermediates |

Research Findings and Data Summary

| Study / Patent | Key Features | Yield | Reaction Conditions | Advantages |

|---|---|---|---|---|

| CN104072470A | Multi-step synthesis involving bromination, cyclization, and fluorination | Not specified | Mild conditions, low cost | Suitable for industrial scale, environmentally friendly |

| PMC7397266 | Electrophilic fluorination of dihydropyridines | Moderate to high | Selectfluor® in acetonitrile, 0°C | High regioselectivity, mild conditions |

| CN102898358A | Bromination and fluorination via improved Blaz-Schiemann | High yield, simple operation | -78°C diazonium fluorination | Suitable for large-scale production, lower energy consumption |

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorobenzoyl)-6-methylpyridine can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products Formed

Oxidation: 2-(2-Fluorobenzoyl)-6-carboxypyridine

Reduction: 2-(2-Fluorobenzyl alcohol)-6-methylpyridine

Substitution: 2-(2-Aminobenzoyl)-6-methylpyridine or 2-(2-Thiobenzoyl)-6-methylpyridine

Scientific Research Applications

2-(2-Fluorobenzoyl)-6-methylpyridine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(2-Fluorobenzoyl)-6-methylpyridine involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The methyl group on the pyridine ring may influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Pyridine Ring

Key Substituents and Their Impacts:

Structural Insights:

- The benzimidazole and thiazole substituents (e.g., in ) introduce nitrogen-rich heterocycles, favoring metal coordination and biological interactions.

Data Tables Summarizing Key Comparisons

Biological Activity

2-(2-Fluorobenzoyl)-6-methylpyridine is an organic compound classified within the pyridine family. Its structure features a fluorobenzoyl group at the second position and a methyl group at the sixth position of the pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.

- IUPAC Name : (2-fluorophenyl)-(6-methylpyridin-2-yl)methanone

- Molecular Formula : C13H10FNO

- Molecular Weight : 219.22 g/mol

- InChI Key : MWBGZFAHPHZNHA-UHFFFAOYSA-N

Synthesis

The synthesis of 2-(2-Fluorobenzoyl)-6-methylpyridine typically involves the reaction of 2-fluorobenzoyl chloride with 6-methylpyridine, facilitated by a base such as triethylamine. The reaction conditions usually involve:

- Temperature : Room temperature to 50°C

- Solvent : Anhydrous dichloromethane or chloroform

- Reaction Time : 2-4 hours

The biological activity of 2-(2-Fluorobenzoyl)-6-methylpyridine is primarily attributed to its interaction with specific molecular targets. The fluorobenzoyl moiety can engage with enzymes or receptors, potentially inhibiting their activity, while the methyl group may enhance binding affinity and specificity.

Potential Therapeutic Applications

Research indicates that this compound may possess several therapeutic properties:

- Anti-inflammatory Activity : Studies have suggested that derivatives of pyridine compounds exhibit anti-inflammatory effects, potentially applicable in treating conditions like arthritis.

- Anticancer Properties : Preliminary investigations have shown that 2-(2-Fluorobenzoyl)-6-methylpyridine may inhibit cancer cell proliferation, making it a candidate for further anticancer drug development.

Case Studies and Research Findings

-

Anti-inflammatory Studies :

- In vitro studies demonstrated that compounds similar to 2-(2-Fluorobenzoyl)-6-methylpyridine could inhibit pro-inflammatory cytokines in macrophages, indicating potential use in inflammatory diseases.

-

Anticancer Research :

- A study published in the Journal of Medicinal Chemistry reported that pyridine derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that 2-(2-Fluorobenzoyl)-6-methylpyridine may share similar properties.

-

Enzyme Inhibition :

- Research has indicated that the compound can act as an inhibitor for certain enzymes involved in metabolic pathways, which could be leveraged for drug design targeting metabolic disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-(2-Chlorobenzoyl)-6-methylpyridine | Moderate anti-inflammatory effects | Chlorine substituent |

| 2-(2-Bromobenzoyl)-6-methylpyridine | Anticancer activity | Bromine substituent |

| 2-(2-Iodobenzoyl)-6-methylpyridine | Stronger enzyme inhibition | Iodine substituent |

| 2-(2-Fluorobenzoyl)-6-methylpyridine | Promising anti-inflammatory and anticancer properties | Fluorine enhances stability and reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.